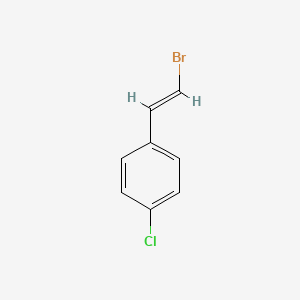
1-(2-Bromoethenyl)-4-chlorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 1-(2-Bromoethenyl)-4-chlorobenzene often involves complex reactions, where precision in the control of conditions is critical. For example, the preparation of N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide demonstrates the intricacy of synthesizing halogenated benzene derivatives, involving multiple steps such as elimination, reduction, and bromination reactions (H. Bi, 2014).
Molecular Structure Analysis
The molecular structure of chlorobenzene and bromobenzene derivatives, including those similar to 1-(2-Bromoethenyl)-4-chlorobenzene, has been studied using various spectroscopic techniques. For instance, the 1H and 2H NMR spectra provide insights into the molecular structure, demonstrating the phenyl ring's structural similarities across derivatives (J. Jacobsen & K. Schaumburg, 1977).
Chemical Reactions and Properties
The chemical reactivity and properties of halogenated benzene derivatives like 1-(2-Bromoethenyl)-4-chlorobenzene are influenced by the presence of halogen atoms. These compounds participate in various chemical reactions, including electrophilic aromatic substitution and coupling reactions, which are pivotal in synthesizing complex organic molecules. The synthesis and fluorescence properties of related compounds underscore the utility of these reactions in creating materials with desirable photoluminescent properties (Liang Zuo-qi, 2015).
Physical Properties Analysis
The physical properties of 1-(2-Bromoethenyl)-4-chlorobenzene derivatives, such as melting and boiling points, solubility, and crystalline structure, are crucial for their application in various domains. Experimental and theoretical investigations, including FT-IR and FT-Raman spectroscopy, offer detailed information on the vibrational modes of such compounds, enhancing our understanding of their physical characteristics (V. Udayakumar et al., 2011).
Applications De Recherche Scientifique
NMR Spectra Analysis : Jacobsen and Schaumburg (1977) studied the 1H and 2H NMR spectra of chlorobenzene and bromobenzene in a liquid crystalline phase, providing insights into the molecular structure and properties of such compounds (Jacobsen & Schaumburg, 1977).
Dissociative Electron Attachment Study : Mahmoodi-Darian et al. (2010) investigated dissociative electron attachment to 1-bromo-2-chlorobenzene and 1-bromo-3-chlorobenzene, exploring their ion formation and temperature effects (Mahmoodi-Darian et al., 2010).
Kinetic Analysis in Ion Fragmentation : Rosenstock et al. (1979) studied the fragmentation of chlorobenzene ion using photoelectron–photoion coincidence techniques, providing insights into the kinetic shifts and the heat of formation of the phenyl ion (Rosenstock et al., 1979).
C-H Activation Research : Ben-Ari et al. (2003) explored the selective ortho C-H activation of haloarenes by an Ir(I) system, highlighting the role of halogen coordination in chemical reactions (Ben-Ari et al., 2003).
Vibrational Investigation and Molecular Analysis : Vennila et al. (2018) conducted a comprehensive computational and spectroscopic study of 2-bromo-1, 4-dichlorobenzene, analyzing its molecular properties and interactions (Vennila et al., 2018).
Pyrolysis Study for Atom Formation : Rao and Skinner (1988) examined the formation of hydrogen and deuterium atoms in the pyrolysis of benzene-d6, chlorobenzene, bromobenzene, and iodobenzene, contributing to the understanding of chemical decomposition processes (Rao & Skinner, 1988).
Safety And Hazards
Propriétés
IUPAC Name |
1-(2-bromoethenyl)-4-chlorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrCl/c9-6-5-7-1-3-8(10)4-2-7/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBMGKTZOOAZBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CBr)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.49 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromoethenyl)-4-chlorobenzene | |
CAS RN |
125428-11-7 |
Source


|
| Record name | 1-(2-bromoethenyl)-4-chlorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B1140191.png)
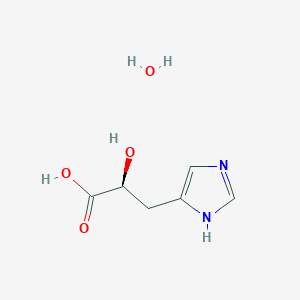
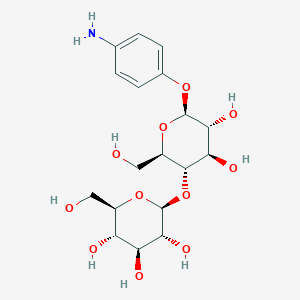
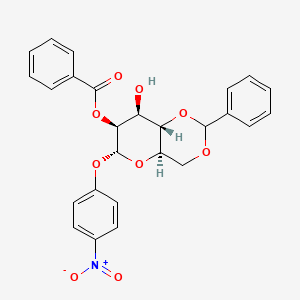
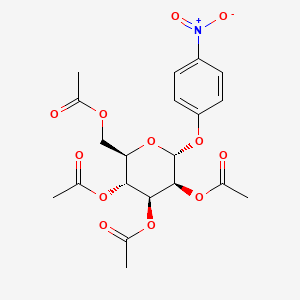
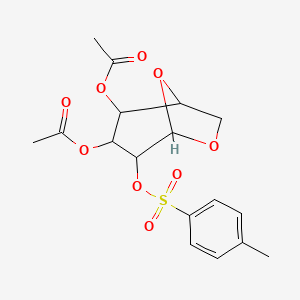
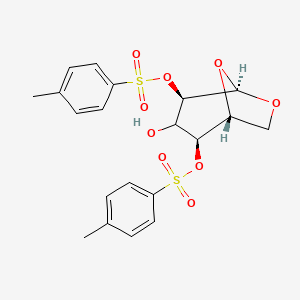
![(NE)-N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]hydroxylamine](/img/structure/B1140203.png)
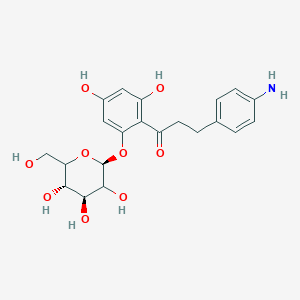
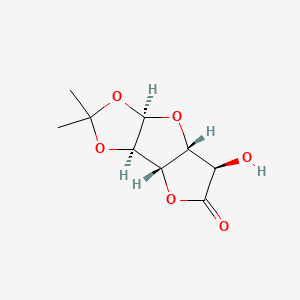
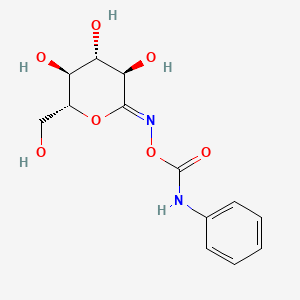
![4-[[4-(Acetyloxy)-3,5-diiodophenyl]methylene]-2-methyl-5(4H)-oxazolone (E/Z Mixture)](/img/structure/B1140210.png)
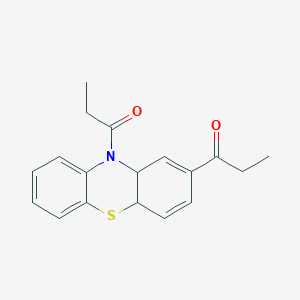
![3-[(2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-galactopyranosyl)thio]propanoic acid](/img/structure/B1140212.png)